molecular formula C27H24N4O3 B2920909 N-(sec-butyl)-5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-piperazin-1-ylnicotinamide CAS No. 1251634-11-3

N-(sec-butyl)-5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-piperazin-1-ylnicotinamide

Cat. No. B2920909
CAS RN: 1251634-11-3
M. Wt: 452.514
InChI Key: GVOJPCSUYOMGMS-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a piperazine ring, which is a common feature in many pharmaceuticals, and a sulfonyl group attached to a tert-butylphenyl group, which could potentially contribute to its lipophilicity and thus its behavior in biological systems .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of a sulfonyl group and a piperazine ring could potentially make it reactive with certain reagents .

Scientific Research Applications

Chemical Structures and Properties

  • The study of chemical structures and properties of piperazine derivatives has revealed potential anti-malarial activity, as seen in tert-butyl piperazine-1-carboxylate compounds. These compounds exhibit specific molecular conformations and intermolecular interactions that contribute to their biological activity (Cunico et al., 2009).

Drug Synthesis and Characterization

  • Synthesis and characterization of similar piperazine derivatives have been conducted, showing the importance of specific substituents and structural configurations for biological activity. For example, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate demonstrated specific molecular interactions and was evaluated for antibacterial and anthelmintic activity (Sanjeevarayappa et al., 2015).

Biological Activities and Applications

  • Piperazine derivatives have shown promise in inhibiting cancer cell proliferation, as seen in 1-benzhydryl-sulfonyl-piperazine derivatives that were effective against MDA-MB-231 breast cancer cells (Ananda Kumar et al., 2007).
  • Additionally, analogues of N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide with free radical scavenger and chelating groups have been synthesized and evaluated as potential treatments for age-related diseases, showing protective effects against cell viability decrease and glutathione level reduction induced by hydrogen peroxide (Jin et al., 2010).

Chemical Synthesis Techniques

  • Research has also focused on the synthesis techniques of piperazine derivatives. For instance, 2-[4-(tert-Butoxycarbonyl)piperazinyl]benzylidene-tert-butanesulfinamides underwent nucleophilic 1,2-addition with different organometallic reagents, demonstrating an effective method for extensive structure-activity studies (Jiang et al., 2005).

Advanced Material Applications

  • Piperazine derivatives have been used in the preparation of thin-film composite nanofiltration membranes, where sulfonated aromatic diamine monomers improved the hydrophilicity of the active layer, enhancing water flux without compromising dye rejection. This indicates potential applications in water treatment and filtration processes (Liu et al., 2012).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(sec-butyl)-5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-piperazin-1-ylnicotinamide involves the reaction of sec-butylamine with 5-bromo-2-nicotinoyl chloride, followed by the reaction of the resulting intermediate with 4-tert-butylbenzenesulfonyl chloride and piperazine. The final product is obtained by the reaction of the intermediate with 4-tert-butylbenzenesulfonyl chloride and piperazine.", "Starting Materials": [ "sec-butylamine", "5-bromo-2-nicotinoyl chloride", "4-tert-butylbenzenesulfonyl chloride", "piperazine" ], "Reaction": [ "Step 1: Reaction of sec-butylamine with 5-bromo-2-nicotinoyl chloride in the presence of a base to form N-(sec-butyl)-5-bromo-2-nicotinoylamine intermediate.", "Step 2: Reaction of the intermediate with 4-tert-butylbenzenesulfonyl chloride in the presence of a base to form N-(sec-butyl)-5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-nicotinoylamine intermediate.", "Step 3: Reaction of the intermediate with piperazine in the presence of a base to form N-(sec-butyl)-5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-piperazin-1-ylnicotinamide final product." ] }

CAS RN

1251634-11-3

Molecular Formula

C27H24N4O3

Molecular Weight

452.514

IUPAC Name

2-(4-ethylphenyl)-N-[(4-methoxyphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide

InChI

InChI=1S/C27H24N4O3/c1-3-17-4-9-20(10-5-17)31-27(33)23-16-28-24-13-8-19(14-22(24)25(23)30-31)26(32)29-15-18-6-11-21(34-2)12-7-18/h4-14,16,30H,3,15H2,1-2H3,(H,29,32)

InChI Key

GVOJPCSUYOMGMS-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCC5=CC=C(C=C5)OC

solubility

not available

Origin of Product

United States

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